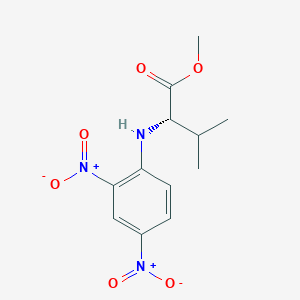
methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate, also known as DNMBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. DNMBP is a synthetic compound that is primarily used as a research tool to study the mechanism of action of various drugs and their effects on the human body.
Mecanismo De Acción
Methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate is a competitive antagonist of the glycine receptor, which is a neurotransmitter receptor that plays a critical role in the regulation of neuronal excitability. By blocking the glycine receptor, methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate inhibits the transmission of nerve impulses, leading to a decrease in neuronal activity.
Efectos Bioquímicos Y Fisiológicos
Methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to induce muscle relaxation, reduce anxiety, and produce anticonvulsant effects. It has also been shown to have analgesic and anesthetic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate in lab experiments is its high selectivity for the glycine receptor. This allows researchers to study the effects of specific drugs on this receptor without interference from other receptors. However, one limitation of using methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate is its relatively short half-life, which can make it difficult to study the long-term effects of drugs on the glycine receptor.
Direcciones Futuras
There are a number of future directions for research involving methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate. One area of interest is the development of new drugs that target the glycine receptor for the treatment of neurological disorders such as epilepsy and chronic pain. Another area of interest is the study of the role of the glycine receptor in the development of addiction and the potential use of methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate in the treatment of addiction. Additionally, there is ongoing research into the synthesis of new compounds that are similar to methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate but with improved pharmacological properties.
Métodos De Síntesis
Methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate is synthesized through a multistep process involving the reaction of 2,4-dinitroaniline with 3-methyl-2-butanone in the presence of a base catalyst. The resulting product is then esterified with methanol to produce the final product, methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate.
Aplicaciones Científicas De Investigación
Methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate is primarily used as a research tool to study the mechanism of action of various drugs and their effects on the human body. It is commonly used in the development and testing of new drugs, particularly those that target the central nervous system. methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate is also used in the study of receptor-ligand interactions and the screening of potential drug candidates.
Propiedades
Número CAS |
10420-77-6 |
|---|---|
Nombre del producto |
methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate |
Fórmula molecular |
C12H15N3O6 |
Peso molecular |
297.26 g/mol |
Nombre IUPAC |
methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate |
InChI |
InChI=1S/C12H15N3O6/c1-7(2)11(12(16)21-3)13-9-5-4-8(14(17)18)6-10(9)15(19)20/h4-7,11,13H,1-3H3/t11-/m0/s1 |
Clave InChI |
ZVKSDKYSSSCFQF-NSHDSACASA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)OC)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
CC(C)C(C(=O)OC)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CC(C)C(C(=O)OC)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Sinónimos |
N-(2,4-Dinitrophenyl)-L-valine methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



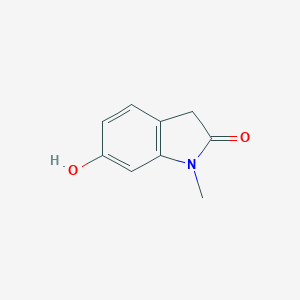
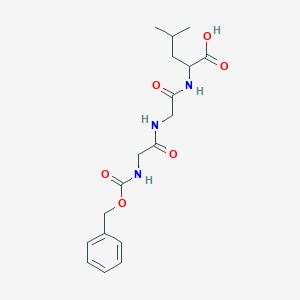
![α,α-Bis[3-(dimethylamino)propyl]-1-naphthaleneacetic acid ethyl ester](/img/structure/B84685.png)
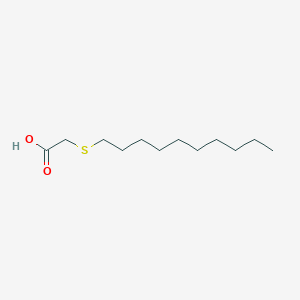
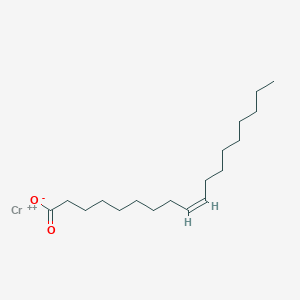
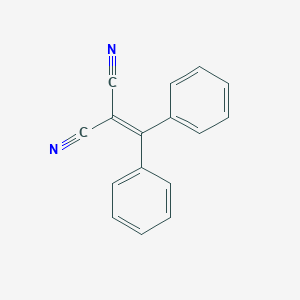
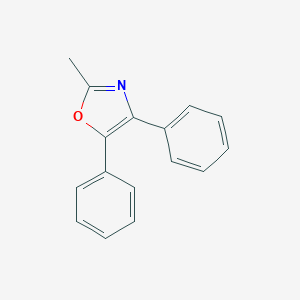

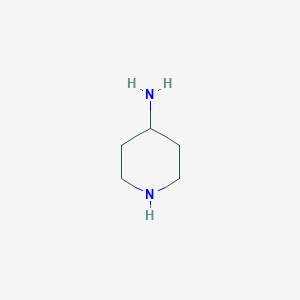
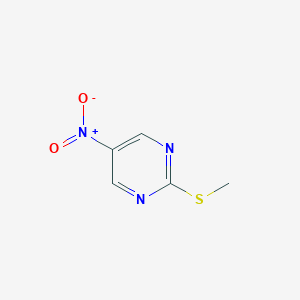

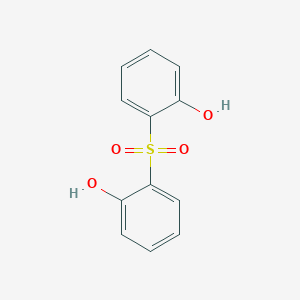
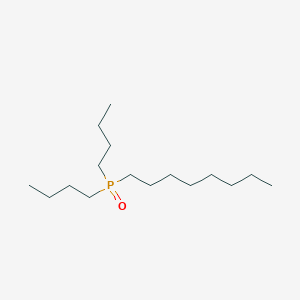
![Phenylmercury(1+);3-[(3-sulfonatonaphthalen-2-yl)methyl]naphthalene-2-sulfonate](/img/structure/B84709.png)